molecular formula C15H22N4O3S B2800965 4-ethoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide CAS No. 2034307-70-3

4-ethoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

カタログ番号: B2800965
CAS番号: 2034307-70-3
分子量: 338.43
InChIキー: MGIVGAHLGIDODL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H22N4O3S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-ethoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a triazole moiety, which is known for its diverse biological activities. The presence of the ethoxy and methyl groups contributes to its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with triazole derivatives. The synthetic route can be optimized for yield and purity using techniques such as chromatography.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole rings exhibit significant anticancer properties. For example, derivatives similar to this compound have shown efficacy against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)0.65Induces apoptosis
Compound BA549 (Lung)2.41Cell cycle arrest
Compound CSW480 (Colon)0.48Caspase activation

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains.

Case Study: Antimicrobial Efficacy
In a comparative study, the compound was tested against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The results indicate that the compound has moderate antibacterial activity, potentially making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase in bacteria.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through caspase cascades.
  • Cell Cycle Arrest : It can cause cell cycle arrest at critical checkpoints, thereby inhibiting proliferation.

科学的研究の応用

Anticancer Activity

Research indicates that compounds with triazole moieties exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases linked to tumor progression. For instance, studies have shown that triazole-containing compounds can selectively inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and proliferation .

Table 1: Summary of Anticancer Studies Involving Triazole Compounds

Study ReferenceCompound TestedCancer TypeMechanism of ActionKey Findings
Triazole DerivativesVarious CancersPI3K InhibitionSignificant reduction in tumor growth
SBDD ApplicationsLeishmaniasisTargeting specific enzymesEnhanced drug efficacy observed

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activity. The compound's sulfonamide group enhances its ability to interact with bacterial enzymes, making it effective against various pathogens. Studies have demonstrated that such compounds can inhibit bacterial growth by interfering with folate synthesis pathways .

Table 2: Antimicrobial Efficacy of Triazole Compounds

Study ReferenceCompound TestedPathogen TypeMechanism of ActionKey Findings
Sulfonamide TriazolesGram-positive & Gram-negative BacteriaFolate Synthesis InhibitionBroad-spectrum antimicrobial activity

Structure-Based Drug Design

The compound has been utilized in structure-based drug design (SBDD) approaches aimed at optimizing interactions with biological targets. This method allows researchers to predict how changes in chemical structure can enhance binding affinity and selectivity for target proteins involved in disease processes .

Molecular Docking Studies

Molecular docking studies have been employed to assess the binding interactions between this compound and various biological macromolecules. These studies provide insights into the compound's potential as a lead candidate for further drug development by evaluating its binding energy and interaction patterns .

Case Study 1: Anticancer Research

A recent study explored the efficacy of triazole derivatives in treating breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The findings suggest a promising avenue for developing novel anticancer therapies based on this compound's structure.

Case Study 2: Antimicrobial Testing

Another case study focused on evaluating the antimicrobial activity of sulfonamide derivatives against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated potent inhibitory effects, highlighting its potential as an alternative treatment option in combating resistant infections.

特性

IUPAC Name

4-ethoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-4-22-13-5-7-14(8-6-13)23(20,21)17-15(12(2)3)11-19-10-9-16-18-19/h5-10,12,15,17H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIVGAHLGIDODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。